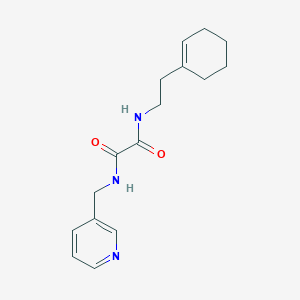

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative. The compound features a cyclohexenyl-ethyl moiety and a pyridin-3-ylmethyl group, distinguishing it from other oxalamides with aromatic or heterocyclic substituents.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-15(18-10-8-13-5-2-1-3-6-13)16(21)19-12-14-7-4-9-17-11-14/h4-5,7,9,11H,1-3,6,8,10,12H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJDHUCWNOHVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps:

Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds.

Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions.

Formation of the pyridine ring: Pyridine rings are often synthesized through cyclization reactions involving nitrogen-containing precursors.

Oxalamide formation: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be essential to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or a ligand in binding studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamides

Metabolic Stability and Toxicity

Metabolic pathways and safety profiles vary significantly with substituents:

- However, specific data are unavailable.

- Similar evaluations for the target compound would require empirical studies.

Table 2: Metabolic and Toxicological Data

Functional and Application-Based Differences

- Flavoring Agents: Analogs like No. 1768 are potent umami agonists due to aromatic substituents that mimic natural flavor enhancers . The target compound’s aliphatic groups may reduce receptor affinity but offer novel sensory profiles.

- Pharmaceutical Potential: Compounds with heterocyclic substituents (e.g., pyrazoles in compound 11 ) show promise in drug discovery, while the target compound’s cyclohexenyl group could modulate bioavailability or target engagement.

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclohexene ring, a pyridine ring, and an oxalamide functional group. The molecular formula is , and its IUPAC name is N-[2-(cyclohexen-1-yl)ethyl]-N'-pyridin-3-yloxamide.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O2 |

| Molecular Weight | 273.33 g/mol |

| CAS Number | 920253-65-2 |

| Density | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor binding, which can lead to various physiological effects.

Research suggests that the compound may exhibit antimicrobial and anticancer properties, making it a candidate for further exploration in therapeutic applications.

Antimicrobial Activity

In vitro studies have shown that this compound possesses notable antimicrobial activity against a range of pathogens. For instance:

- Bacterial Inhibition : The compound has been tested against strains of Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

Anticancer Activity

Preliminary studies indicate that this compound may also have potential as an anticancer agent. In cell line assays, it has been shown to induce apoptosis in various cancer cell types, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

- Reduction in Cell Viability : A significant decrease in cell viability was observed at concentrations above 25 µM.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting a mechanism involving programmed cell death.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effective Concentration |

|---|---|---|

| Antimicrobial | E. coli | 50 µg/mL |

| Antimicrobial | S. aureus | 50 µg/mL |

| Anticancer | MCF-7 (breast cancer) | >25 µM |

Research Applications

This compound has several applications in scientific research:

Chemistry : It serves as a building block for synthesizing more complex molecules.

Biology : Investigated for its potential biological activities, particularly antimicrobial and anticancer properties.

Medicine : Explored for therapeutic effects in treating various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.